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Compound of Interest

Compound Name: 3-(Oxan-3-yl)-3-oxopropanenitrile

Cat. No.: B1428906

A Comparative Guide to the Biological Activity of 3-(Oxan-3-yl)-3-oxopropanenitrile and Its
Analogs

This guide provides a comparative analysis of the biological activities of compounds structurally
related to 3-(Oxan-3-yl)-3-oxopropanenitrile. Due to the limited availability of direct
comparative studies on 3-(Oxan-3-yl)-3-oxopropanenitrile itself, this document synthesizes
findings from research on analogous structures, including acrylonitrile, pyran, and oxetane
derivatives. The information is intended for researchers, scientists, and professionals in drug
development to inform structure-activity relationship (SAR) studies and guide future research.

Overview of Biological Activities

Derivatives of oxopropanenitrile and related heterocyclic compounds have demonstrated a

wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory
effects. The central scaffold, often containing a reactive nitrile group and a heterocyclic ring,
serves as a versatile template for designing molecules with specific biological targets.

Comparative Biological Activity Data

The following tables summarize the quantitative biological activity data for various analogs of 3-
(Oxan-3-yl)-3-oxopropanenitrile.

Anticancer Activity
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The antiproliferative activity of acrylonitrile and pyran derivatives has been evaluated against

various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric

for cytotoxicity.

Table 1: Anticancer Activity of Acrylonitrile and Pyran Derivatives

Specific
Compound .
Compound/De  Cell Line IC50 (pM) Reference
Class o
rivative
Methoxy &
Hydrox Capan-1
Acrylonitrile Y Y P ) 1.2-53 [1]
Benzazole (Pancreatic)
Derivatives
Monohydroxy-
L substituted Pancreatic Cell Broad-spectrum
Acrylonitrile o _ o [1]
Benzimidazole Lines activity
(Comp. 27)
] Not specified, but
2-amino-pyran Breast Cancer
Pyran o showed [2][3]
derivatives Cells o
cytotoxicity
Oleanolic Acid
o Compound 7a PC3 (Prostate) 0.39 [4]
Derivative
Oleanolic Acid
o Compound 8a A549 (Lung) 0.22 [4]
Derivative
Oleanolic Acid
Compound 16b A549 (Lung) 0.81 [4]

Derivative

Antimicrobial Activity

Several analogs have been tested for their ability to inhibit the growth of pathogenic bacteria

and fungi. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration

(MBC) are key indicators of antimicrobial efficacy.

Table 2: Antimicrobial Activity of Related Heterocyclic Compounds
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Specific .
Compound Bacterial/lFu MBC
Compound/ . MIC (pg/mL) Reference
Class o ngal Strain (ug/mL)
Derivative
E. faecalis, P.
Thiourea aeruginosa,
o Compound 2 ] 40 - 50 - [5]
Derivatives S. typhi, K.
pneumoniae
2-amino- o )
Derivative 132 E. coli - - [2]
pyran
Fraction 12
Fungal from
] ) S. aureus - 4 [6]
Metabolite Emericella
nidulans
Fraction 12
Fungal from )
) ) E. coli - 10 [6]
Metabolite Emericella
nidulans
Fraction 12
Fungal from )
) ) A. fumigatus 45 - [6]
Metabolite Emericella
nidulans
_— M. N
Oxetanyl- Derivatives ) Significant
o ) tuberculosis o - [7]
quinoline 9a-i activity
H37Rv

Enzyme Inhibitory Activity

The ability of these compounds to inhibit specific enzymes is a key aspect of their mechanism
of action.

Table 3: Enzyme Inhibitory Activity of Analogs
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Specific
Compound
o Target Enzyme Compound/De  IC50 (pM) Reference
ass
rivative
Oxoisoaporphine  Acetylcholinester ) High inhibitory
o Series 7 o [8]
Derivatives ase (AChE) activity
Lower potency
Oxoaporphine Acetylcholinester ] than
o Series 6 ) ) [8]
Derivatives ase (AChE) oxoisoaporphine
derivatives
Heteroaryl- Acetylcholinester ]
o Compounds 3a-j 62 - 888 9]
acrylonitriles ase (AChE)
Indeno[1,2- Ubiquitin-Specific Potent and
_ Analogs of _
b]pyrazine-2,3- Protease 8 selective [10]
. o compound 1 L
dicarbonitrile (USP8) inhibition

Experimental Protocols
MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity.

o Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to

adhere overnight.

o Compound Treatment: The cells are then treated with various concentrations of the test

compounds and incubated for a specified period (e.g., 48-72 hours).

o MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT

solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow the

formation of formazan crystals by viable cells.

o Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as
dimethyl sulfoxide (DMSO).
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» Absorbance Measurement: The absorbance of the colored solution is measured using a
microplate reader at a specific wavelength (usually between 500 and 600 nm).

e |C50 Calculation: The percentage of cell viability is calculated relative to untreated control
cells, and the IC50 value is determined by plotting cell viability against compound
concentration.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an
antimicrobial agent.

e Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

 Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well
microtiter plate.

 Inoculation: Each well is inoculated with the microbial suspension.

e Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to
allow microbial growth.

o MIC Determination: The MIC is determined as the lowest concentration of the compound that
visibly inhibits the growth of the microorganism.

Visualizations
Generalized Structure-Activity Relationship (SAR)

The following diagram illustrates a generalized SAR for the biological activity of 3-(Oxan-3-
yl)-3-oxopropanenitrile analogs based on the available literature.
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Modifications & Activity
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Caption: Generalized Structure-Activity Relationship (SAR) for analogs.

Experimental Workflow for Compound Screening

This diagram outlines a typical workflow for screening and evaluating the biological activity of
novel chemical compounds.
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Caption: Experimental workflow for compound screening and development.

Hypothetical Signhaling Pathway Modulation

Based on the finding that some analogs can inhibit enzymes like GSK-3[3, the following
diagram depicts a simplified, hypothetical signaling pathway that could be targeted.
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Caption: Hypothetical signaling pathway targeted by an analog.

Conclusion

While direct comparative data for 3-(Oxan-3-yl)-3-oxopropanenitrile is scarce, the broader
family of related heterocyclic compounds, including acrylonitrile and pyran derivatives, exhibits
significant biological potential. The presented data highlights the importance of the heterocyclic
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ring and substitutions on it in determining the potency and selectivity of these compounds
against various biological targets. Further research focusing on systematic SAR studies of 3-
(Oxan-3-yl)-3-oxopropanenitrile and its close analogs is warranted to fully elucidate their
therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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